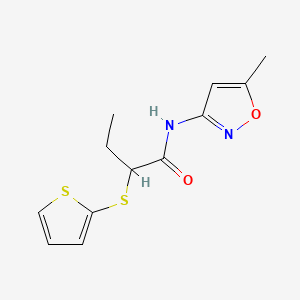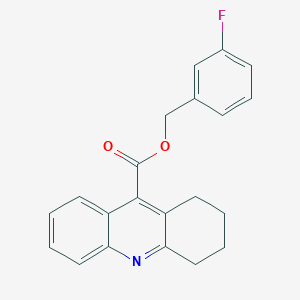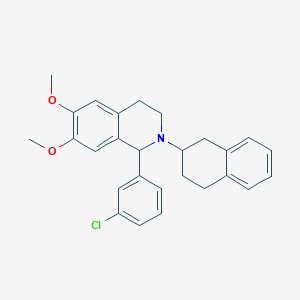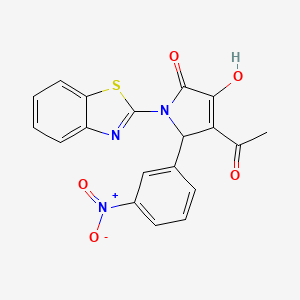![molecular formula C17H22N4O4 B5173092 4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P7C3 and is a member of the chromenone family of compounds.
Applications De Recherche Scientifique
P7C3 has been studied for its potential applications in several areas of scientific research. One of the most promising applications of P7C3 is in the field of neuroprotection. Studies have shown that P7C3 can protect neurons from degeneration and death caused by various factors such as traumatic brain injury, stroke, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of P7C3 is not fully understood, but it is believed to work by promoting the survival of neurons. P7C3 has been shown to increase the production of NAD+ in cells, which is an important molecule involved in energy metabolism and DNA repair. This increase in NAD+ levels may help to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects
P7C3 has been shown to have several biochemical and physiological effects. Studies have shown that P7C3 can increase the production of NAD+ in cells, which may help to protect neurons from damage and promote their survival. P7C3 has also been shown to increase the levels of several neurotrophic factors, which are important molecules involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using P7C3 in lab experiments is its potential neuroprotective effects. P7C3 has been shown to protect neurons from degeneration and death caused by various factors, which makes it an attractive compound for studying neurodegenerative diseases and traumatic brain injury. However, one of the limitations of using P7C3 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on P7C3. One area of research is to further investigate the mechanism of action of P7C3. Understanding how P7C3 works at the molecular level could lead to the development of more effective neuroprotective compounds. Another area of research is to explore the potential applications of P7C3 in other areas of scientific research, such as cancer and aging. Finally, there is a need for more studies to investigate the safety and efficacy of P7C3 in humans.
Méthodes De Synthèse
The synthesis of P7C3 involves a multi-step process that starts with the reaction between 3-nitro-2H-chromen-2-one and 4-methylpiperazine. This reaction results in the formation of 4-(4-methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one. This intermediate is then reacted with 3-bromo-1-propanamine to yield the final product, 4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propylamino]-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19-9-11-20(12-10-19)8-4-7-18-15-13-5-2-3-6-14(13)25-17(22)16(15)21(23)24/h2-3,5-6,18H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTMNPGWRZOVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-biphenylyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5173020.png)

![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)
![2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5173044.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5173059.png)

![(3R*,4R*)-1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5173074.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173083.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5173089.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5173099.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)